molecular formula C17H18N2O3S B2834743 N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893101-38-7

N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2834743
CAS No.: 893101-38-7
M. Wt: 330.4
InChI Key: YHRYQBVTUZAXIM-UHFFFAOYSA-N
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Description

N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple stepsThe reaction conditions typically involve the use of catalysts such as triethylamine and solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can modulate various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-2-(2-phenoxyacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-methyl-2-[(2-phenoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-18-16(21)15-12-8-5-9-13(12)23-17(15)19-14(20)10-22-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHRYQBVTUZAXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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